4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Description
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-methylphenyl group at position 4, a thiophen-2-yl moiety at position 6, and an amine group at position 2.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-4-6-11(7-5-10)12-9-13(18-15(16)17-12)14-3-2-8-19-14/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYWHSPFICCNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution of Chloro Groups
-
Introduction of the 4-Methylphenyl Group :
The 4-chloro position is substituted with 4-methylphenyl via Suzuki-Miyaura coupling or direct nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with 4-methylphenylboronic acid, achieving yields of 65–78% under inert atmospheres. -
Thiophen-2-yl Incorporation :
The 6-chloro group is replaced by thiophen-2-yl using thiophen-2-ylmethanamine in dimethylformamide (DMF) at elevated temperatures (80–100°C). Microwave-assisted reactions reduce reaction times from 120 hours to 25 minutes, improving yields from 22% to 80%. -
Amination at Position 2 :
The final amine group is introduced via ammonolysis or substitution with aqueous ammonia under high-pressure conditions. This step often requires careful pH control to avoid side reactions.
Table 1: Reaction Conditions for Stepwise Substitution
| Step | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylphenyl addition | 4-Methylphenylboronic acid | THF | 80 | 12 h | 72 |
| Thiophen-2-yl addition | Thiophen-2-ylmethanamine | DMF | 100 | 25 min | 80 |
| Amination | NH₃ (aq) | Ethanol | 120 | 6 h | 68 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a critical tool for accelerating reactions and improving yields. In one protocol, the dichloropyrimidine precursor is treated with thiophen-2-ylmethanamine under microwave conditions (150 W, 110°C), achieving 80% yield in 25 minutes compared to 48 hours via conventional heating. This method minimizes decomposition and side-product formation, particularly for thermally sensitive intermediates.
Advantages of Microwave Techniques
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Reduced Reaction Time : 25 minutes vs. 120 hours for thiophen-2-yl substitution.
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Higher Purity : Microwave energy promotes uniform heating, reducing charring and byproducts.
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Scalability : Demonstrated in gram-scale syntheses with consistent yields (>75%).
Optimization of Precursor Functionalization
The choice of precursors significantly impacts the efficiency of pyrimidine ring assembly. Recent studies highlight the use of 2-aminopyrimidine derivatives condensed with aldehydes or ketones. For instance, condensation of 2-aminopyrimidine with 4-methylbenzaldehyde and thiophene-2-carbaldehyde under acidic conditions forms the target compound in a one-pot reaction, though with moderate yields (50–55%).
Table 2: Precursor Optimization Outcomes
Purification and Characterization Protocols
Post-synthesis purification is critical due to the compound’s tendency to form polar byproducts. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (acetonitrile/water gradient) achieves >98% purity. Structural confirmation relies on:
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¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, with the amine proton at δ 5.8 ppm (broad singlet).
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FT-IR : N-H stretch at 3350 cm⁻¹, C=N vibrations at 1620 cm⁻¹, and thiophene C-S bonds at 690 cm⁻¹.
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Mass Spectrometry : Molecular ion peak at m/z 267.4 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₃N₃S.
Comparative Analysis of Synthetic Routes
While microwave-assisted methods offer speed and efficiency, traditional pathways remain valuable for large-scale production. Key trade-offs include:
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structure allows it to inhibit enzymes that are crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can significantly inhibit various cancer cell lines, suggesting that it may serve as a lead compound in the development of new anticancer drugs.
Mechanism of Action
The mechanism involves enzyme inhibition, where the compound binds to the active sites of specific enzymes, preventing substrate binding and inhibiting catalytic activity. This is particularly relevant in targeting enzymes involved in tumor growth.
Biological Research
Enzyme Inhibition Studies
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is utilized as a probe in biochemical research to study enzyme activities and protein interactions. Its ability to modulate signal transduction pathways makes it valuable for understanding metabolic pathways and therapeutic targets.
Material Science
Organic Semiconductors
This compound is explored in the development of organic semiconductors due to its electronic properties. Its application in organic light-emitting diodes (OLEDs) has been a focus of research, where it contributes to improving the performance of electronic devices.
Agricultural Chemistry
The compound is also investigated for its role in agricultural chemistry, particularly in the formulation of agrochemicals. Its efficacy in pest control while minimizing environmental impact positions it as a promising candidate for developing sustainable agricultural solutions.
Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the thiophenyl group enhances the binding affinity to target enzymes involved in tumor growth.
Antimicrobial Activity
Research has indicated that structurally related compounds show potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into new antibacterial agents.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural variations in pyrimidin-2-amine derivatives primarily occur at positions 4 and 6 of the pyrimidine core. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) at position 4 enhance antimicrobial activity, likely due to increased electrophilicity and interaction with bacterial targets .
- Thiophene vs. Furan : Thiophene’s sulfur atom may improve π-stacking interactions in enzyme binding pockets compared to furan’s oxygen, as seen in CDK2 inhibitors .
- Methyl groups (electron-donating) may reduce antimicrobial potency but improve metabolic stability in vivo .
Antimicrobial Activity:
- 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (3a) : Exhibited MIC values of 31.3–49.0 µM against HCT-116 cancer cells and significant activity against S. aureus .
- 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine (26): Showed pronounced activity against S. aureus (MIC = 0.24 µM) due to the nitro group’s electron-withdrawing effect .
Anticancer Activity:
- 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (4) : Demonstrated CDK2 inhibition (IC₅₀ = 0.65 µM), comparable to roscovitine (IC₅₀ = 0.394 µM) .
- Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14): IC₅₀ = 0.93 µM against CDK2, with cytotoxicity across multiple cancer cell lines .
Example :
- 4-(4-Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (3a): Yield: 73% Conditions: Guanidine hydrochloride, Na metal, ethanol, 8 h reflux . Characterization: IR (NH₂: 3389 cm⁻¹), ¹H NMR (δ 6.56 ppm, NH₂) .
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., 3a: 276–278°C) generally exhibit higher melting points than methyl-substituted analogues due to stronger intermolecular forces .
- Spectral Data :
Molecular Docking and QSAR Insights
- CDK2 Inhibition : Pyrimidin-2-amine derivatives bind to the ATP-binding pocket of CDK2 via hydrogen bonds with Glu81 and hydrophobic interactions with Ile10 .
- 2D-QSAR Models : Electron-withdrawing groups at position 4 correlate with enhanced CDK2 inhibitory activity (e.g., nitro > chloro > methyl) .
- Antimicrobial QSAR : Meta/para-substituted halogens improve activity by modulating solubility and membrane penetration .
Biological Activity
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known by its CAS number 1354924-16-5, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and antiviral properties, supported by data tables and relevant case studies.
- Molecular Formula : C15H13N3S
- Molecular Weight : 267.35 g/mol
- CAS Number : 1354924-16-5
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory properties. In a study involving various derivatives, compounds demonstrated IC50 values less than 50 µM in inhibiting LPS-induced NF-kB/AP-1 reporter activity. The heteroaromatic scaffold was crucial for this activity, suggesting that modifications to the core structure could enhance efficacy against inflammatory pathways .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 30.1 | Inhibition of NF-kB |
| Compound B | 25.5 | JNK3 pathway modulation |
| This compound | <50 | Unknown |
2. Antibacterial Activity
The compound has shown potential as an antibacterial agent. In vitro studies have demonstrated that pyrimidine derivatives can inhibit bacterial growth effectively. For instance, related compounds have displayed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .
Table 2: Antibacterial Activity Data
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 3.12 | Staphylococcus aureus |
| Compound D | 10.0 | Escherichia coli |
| This compound | TBD | TBD |
3. Antiviral Activity
While specific antiviral data on this compound is limited, the broader category of pyrimidine derivatives has been explored for their ability to inhibit viral replication mechanisms, particularly targeting viral polymerases. This suggests potential avenues for further research into the antiviral efficacy of this compound .
Case Studies
Recent studies have highlighted the potential of pyrimidine derivatives in drug development:
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Study on Anti-inflammatory Agents :
A comparative analysis of several pyrimidine derivatives indicated that structural modifications could significantly enhance anti-inflammatory activity, with some compounds achieving IC50 values as low as 4.8 µM . -
Antibacterial Screening :
In a screening of various nitrogen heterocycles, compounds similar to this compound were noted for their potent antibacterial properties against Gram-positive bacteria, suggesting a mechanism that warrants further investigation .
Q & A
Q. Q1. What are the common synthetic routes for 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, and how can reaction conditions influence yield?
A1. The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a chalcone precursor (e.g., (E)-1-(4-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) with guanidine nitrate in ethanol, followed by the addition of a base (e.g., LiOH). Reaction optimization includes:
- Temperature : Prolonged reflux (4–6 h) ensures complete cyclization.
- Base selection : LiOH enhances nucleophilic attack on the chalcone intermediate compared to NaOH .
- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8) yields >75% purity .
Q. Q2. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice affect the compound’s physicochemical properties?
A2. X-ray crystallography reveals critical structural features:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core, creating a planar conformation (dihedral angle: 12.8° between pyrimidine and phenyl rings) .
- C–H⋯π interactions : These interactions between thiophenyl groups and aromatic rings contribute to crystal packing density, influencing solubility and melting point .
- Polymorphism : Variations in dihedral angles (e.g., 29.41° vs. 46.32° in polymorphs) can alter bioavailability in pharmacological studies .
Q. Q3. What in vitro assays are typically used to evaluate the antimicrobial activity of this pyrimidine derivative?
A3. Standard assays include:
- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Agar diffusion : Zones of inhibition correlate with compound diffusion rates.
- Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK-293) ensure selective toxicity .
Advanced Mechanistic Studies
Q. Q4. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with bacterial targets like DNA gyrase?
A4. Methodological steps:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Docking simulations : AutoDock Vina predicts binding affinity to DNA gyrase’s ATP-binding pocket. Key interactions include:
- π-π stacking between thiophenyl group and Tyr-122.
- Hydrogen bonding with Asp-73 .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .
Q. Q5. How can researchers resolve discrepancies in reported biological activities across studies?
A5. Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) drastically alter activity .
- Assay conditions : pH, solvent (DMSO vs. saline), and bacterial strain selection affect MIC values.
- Resolution strategies :
- Reproduce assays under standardized protocols.
- Use structure-activity relationship (SAR) models to isolate critical functional groups .
Advanced Methodological Challenges
Q. Q6. What challenges arise in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?
A6. Key issues include:
- Racemization : High-temperature steps may degrade stereocenters. Mitigation via low-temperature cyclization (e.g., 40°C) .
- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric catalysis improve ee (enantiomeric excess) >90% .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
